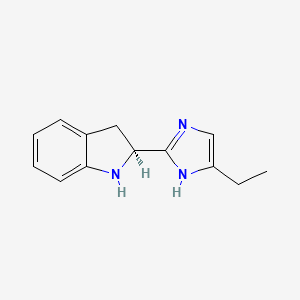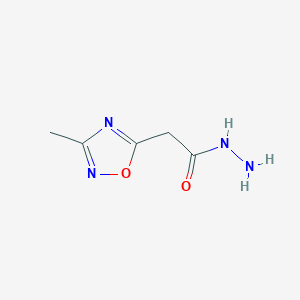![molecular formula C17H16OS B13105344 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound with the molecular formula C17H16OS It is a derivative of benzaldehyde, where the aldehyde group is substituted with a thiobenzaldehyde moiety and a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where 4-methylacetophenone is reacted with thiobenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfur atom.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperatures.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Thiol derivatives, amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(4-Methylphenyl)propanoyl]benzenecarbothialdehyde
- 1-[3-(4-Methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline
- Methyl 4-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate
Uniqueness
2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C17H16OS |
|---|---|
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-[3-(4-methylphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16OS/c1-13-6-8-14(9-7-13)10-11-17(18)16-5-3-2-4-15(16)12-19/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
WTULFIBPOVSCNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


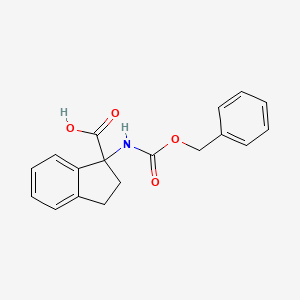
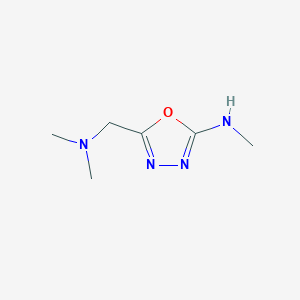
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
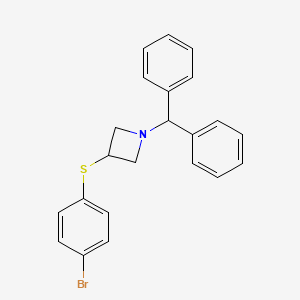
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
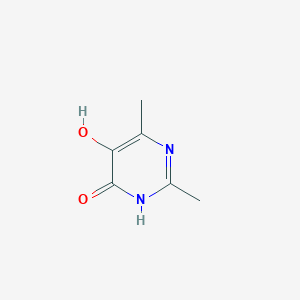
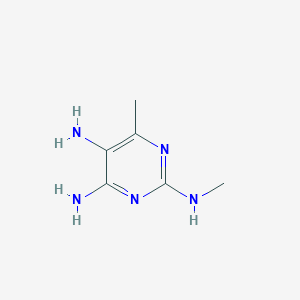
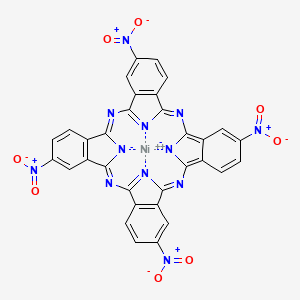
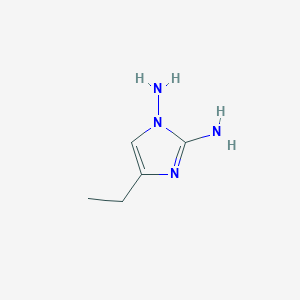
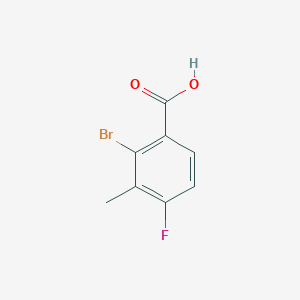
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
